molecular formula C13H23N3 B8762064 N2-(2,4,4-trimethylpentan-2-yl)pyridine-2,4-diamine

N2-(2,4,4-trimethylpentan-2-yl)pyridine-2,4-diamine

Cat. No.: B8762064
M. Wt: 221.34 g/mol
InChI Key: DHBDKKWGUDYTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(2,4,4-trimethylpentan-2-yl)pyridine-2,4-diamine is a useful research compound. Its molecular formula is C13H23N3 and its molecular weight is 221.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

2-N-(2,4,4-trimethylpentan-2-yl)pyridine-2,4-diamine

InChI

InChI=1S/C13H23N3/c1-12(2,3)9-13(4,5)16-11-8-10(14)6-7-15-11/h6-8H,9H2,1-5H3,(H3,14,15,16)

InChI Key

DHBDKKWGUDYTDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NC1=NC=CC(=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-N-(2,4,4-trimethylpentan-2-yl)pyridin-2-amine (7.5 g, 260 mmol), sodium azide (5.07 g, 780 mmol), CuI (1.4 g, 7.8 mmol), N,N′-dimethylethane-1,2-diamine (1.3 g, 15 mmol) in dimethylsulfoxide (150 mL) was heated in a sealed reaction vessel at 90° C. for 16 hours. The reaction mixture was diluted with ethyl acetate (500 mL), saturated ammonium chloride (1000 mL) and stirred for 1 hour. The organic layer was separated and the aqueous layer was again extracted with ethyl acetate (3×300 mL). The combined organic layer was washed with brine, dried over anhydrous sodium sulphate and concentrated to give brown sticky mass which was purified by silica gel column chromatography using methanol and dichloromethane as eluent to yield 2 g (34%) of N2-(2,4,4-trimethylpentan-2-yl)pyridine-2,4-diamine.
Name
4-bromo-N-(2,4,4-trimethylpentan-2-yl)pyridin-2-amine
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-N-(2,4,4-trimethylpentan-2-yl)pyridin-2-amine (7.5 g, 260 mmol), sodium azide (5.07 g, 780 mmol), CuI (1.4 g, 7.8 mmol), N,N-dimethylethane-1,2-diamine (1.3 g, 15 mmol) in dimethylsulfoxide (150 mL) was heated in a sealed reaction vessel at 90° C. for 16 hours. The reaction mixture was diluted with ethyl acetate (500 mL), saturated ammonium chloride (1000 mL) and stirred for 1 hour. The organic layer was separated and the aqueous layer was again extracted with ethyl acetate (3×300 mL). The combined organic layer was washed with brine, dried over anhydrous sodium sulphate and concentrated to give brown sticky mass which was purified by silica gel column chromatography using methanol and dichloromethane as eluent to yield 2 g (34%) of N2-(2,4,4-trimethylpentan-2-yl)pyridine-2,4-diamine.
Name
4-bromo-N-(2,4,4-trimethylpentan-2-yl)pyridin-2-amine
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two

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